
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane is an organophosphorus compound with the molecular formula C7H17O2PS3 and a molecular weight of 260.4 g/mol. This compound is known for its unique chemical structure, which includes both phosphorodithioate and thioether functional groups. It is used in various industrial and scientific applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane typically involves the reaction of O-methyl O-ethyl phosphorodithioic acid with 2-ethylthioethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
O-methyl O-ethyl phosphorodithioic acid+2-ethylthioethanol→O-Methyl O-ethyl S-(2-ethylthioethyl) dithiophosphate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioate.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorothioate derivatives.
Substitution: Various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is mediated through the phosphorodithioate group, which acts as an electrophile, and the thioether group, which enhances the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Uniqueness
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
7421-50-3 |
|---|---|
Molekularformel |
C7H17O2PS3 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS3/c1-4-9-10(11,8-3)13-7-6-12-5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
MKHLSGKJYGBQLI-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)SCCSCC |
Kanonische SMILES |
CCOP(=S)(OC)SCCSCC |
Synonyme |
teration |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



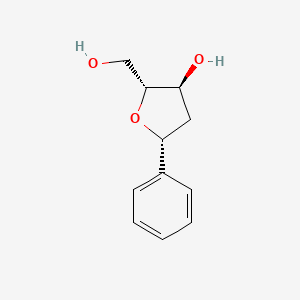
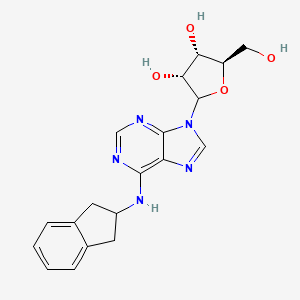
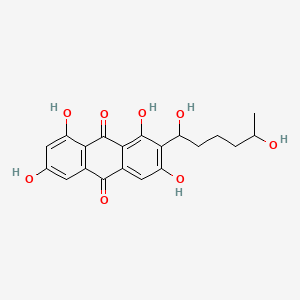

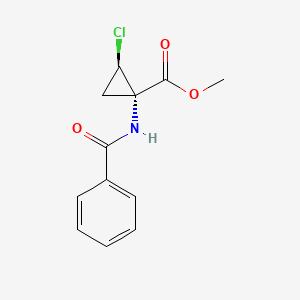

ethanoic acid](/img/structure/B1209647.png)
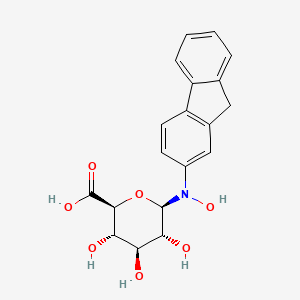
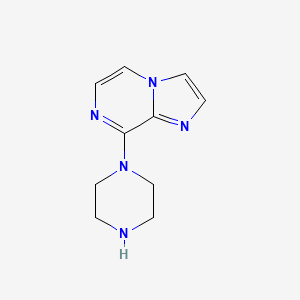
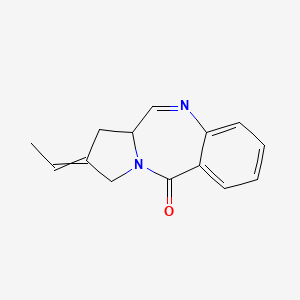
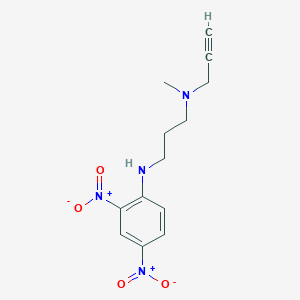

![N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride](/img/structure/B1209658.png)
